molecular formula C10H14OS B14025598 (2-Ethyl-4-methoxyphenyl)(methyl)sulfane

(2-Ethyl-4-methoxyphenyl)(methyl)sulfane

Cat. No.: B14025598
M. Wt: 182.28 g/mol
InChI Key: OKYUGTJXDSQBTK-UHFFFAOYSA-N
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Description

(2-Ethyl-4-methoxyphenyl)(methyl)sulfane is an organosulfur compound characterized by a phenyl ring substituted with a methylsulfane (-S-CH₃) group, a methoxy (-OCH₃) group at the para position, and an ethyl (-CH₂CH₃) group at the ortho position. Its molecular formula is C₁₀H₁₄OS, with a molecular weight of 182.28 g/mol.

Properties

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

2-ethyl-4-methoxy-1-methylsulfanylbenzene

InChI

InChI=1S/C10H14OS/c1-4-8-7-9(11-2)5-6-10(8)12-3/h5-7H,4H2,1-3H3

InChI Key

OKYUGTJXDSQBTK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OC)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-4-methoxyphenyl)(methyl)sulfane can be achieved through several methods. One common approach involves the reaction of 2-ethyl-4-methoxyphenol with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C and the reaction time ranging from 2 to 4 hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, with careful control of temperature, pressure, and reactant concentrations .

Mechanism of Action

The mechanism of action of (2-Ethyl-4-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. These effects are mediated through its ability to form covalent bonds with target proteins and other biomolecules .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of (2-Ethyl-4-methoxyphenyl)(methyl)sulfane with related organosulfur compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Sulfur Type Synthesis Yield (Purity)
This compound C₁₀H₁₄OS 182.28 2-Ethyl, 4-Methoxy Sulfane Not reported
4-Methoxyphenylmethylsulfane C₈H₁₀OS 154.23 4-Methoxy Sulfane 68.5 mg (89%)
4-Chlorophenylmethylsulfane C₇H₇ClS 158.64 4-Chloro Sulfane 55.3 mg (70%)
Foliogarlic trisulfane 4 Not specified Not specified 2-Propenyl trisulfane Trisulfane Isolated from A. sativum

Key Observations:

  • However, steric hindrance may reduce reactivity in sulfur-transfer reactions .
  • Electron-Donating vs. Withdrawing Groups : The methoxy group (electron-donating via resonance) stabilizes the phenyl ring, while chloro (electron-withdrawing) increases electrophilicity at the sulfur atom, enhancing its reactivity in redox processes .

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